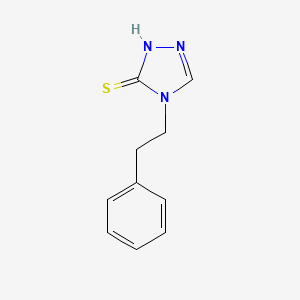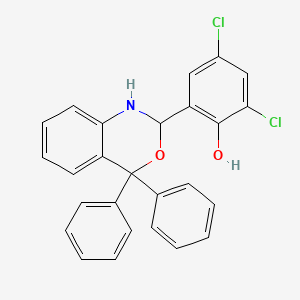![molecular formula C14H8Cl2N2O2S B4835691 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B4835691.png)
3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione
Descripción general
Descripción
3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione, also known as CTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione is not fully understood. However, studies have shown that 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione inhibits the activity of certain enzymes such as carbonic anhydrase and aldose reductase, which are involved in various physiological processes. 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione inhibits the growth of cancer cells and reduces the levels of inflammatory cytokines. In vivo studies have shown that 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione reduces blood glucose levels in diabetic rats and has a neuroprotective effect in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione in lab experiments is its high purity and stability. 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione. One direction is to explore the potential use of 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to investigate the potential use of 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione in the development of new materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione and its potential side effects.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione has shown promising results in the treatment of cancer, diabetes, and inflammation. In agriculture, 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione has been used as a pesticide due to its insecticidal properties. In material science, 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione has been used as a precursor for the synthesis of various materials such as metal-organic frameworks.
Propiedades
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-8-2-1-3-9(6-8)18-13(19)11(17-14(18)20)7-10-4-5-12(16)21-10/h1-7H,(H,17,20)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPNHKBYIPRCPD-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(S3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(S3)Cl)/NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4,5-trichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4835612.png)


![2-(2,5-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4835650.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4835655.png)
![S-[4-(4-chloro-3-nitrobenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate](/img/structure/B4835659.png)
![1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4835667.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(3-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4835679.png)
![N,3-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4835680.png)
![3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4835685.png)
![2-[(8,8-dimethyl-4-oxo-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4835690.png)
![2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B4835694.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea](/img/structure/B4835700.png)